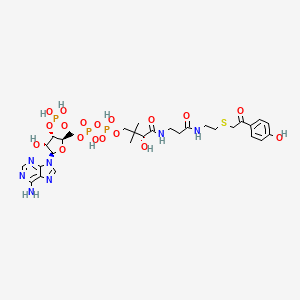

4-Hydroxyphenacyl coenzyme A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Hydroxyphenacyl Coenzyme A is a small molecule belonging to the class of organic compounds known as s-alkyl-coenzymes. These compounds consist of coenzyme A that carries an S-alkyl substituent.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyphenacyl Coenzyme A can be achieved through chemo-enzymatic methods. One common approach involves the acylation of coenzyme A with 4-hydroxyphenacyl chloride under basic conditions. The reaction typically requires a base such as triethylamine and an organic solvent like dichloromethane. The product is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Purification is often achieved through ion exchange chromatography and other advanced separation techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Hydroxyphenacyl-Coenzym A unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um ein Keton oder Aldehyd zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um einen Alkohol zu bilden.

Substitution: Die Hydroxylgruppe kann durch nukleophile Substitutionsreaktionen mit anderen funktionellen Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nukleophile wie Halogenide oder Amine unter basischen oder sauren Bedingungen.

Hauptprodukte:

Oxidation: Bildung von 4-Hydroxybenzoyl-Coenzym A.

Reduktion: Bildung von 4-Hydroxyphenethyl-Coenzym A.

Substitution: Bildung verschiedener substituierter Phenacyl-Coenzym A-Derivate.

Wissenschaftliche Forschungsanwendungen

4-Hydroxyphenacyl-Coenzym A hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung verwendet, um enzymkatalysierte Reaktionen und Coenzym A-abhängige Pfade zu untersuchen.

Biologie: Untersucht auf seine Rolle in Stoffwechselprozessen und seine Interaktion mit Enzymen wie 4-Hydroxybenzoyl-CoA-Thioesterase.

Medizin: Auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Rolle im Medikamentenstoffwechsel und Entgiftung.

5. Wirkmechanismus

Der Wirkmechanismus von 4-Hydroxyphenacyl-Coenzym A beinhaltet seine Interaktion mit spezifischen Enzymen und molekularen Zielstrukturen. Es dient als Substrat für Enzyme wie 4-Hydroxybenzoyl-CoA-Thioesterase, die die Hydrolyse der Thioesterbindung katalysiert. Diese Reaktion setzt 4-Hydroxybenzoat und Coenzym A frei, die dann an verschiedenen Stoffwechselwegen teilnehmen können. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, Thioesterbindungen mit Acylgruppen zu bilden, was ihren Transfer und ihre Transformation in biochemischen Prozessen erleichtert .

Ähnliche Verbindungen:

- 4-Hydroxybenzoyl-Coenzym A

- 4-Hydroxyphenethyl-Coenzym A

- 4-Chlorobenzoyl-Coenzym A

Vergleich: 4-Hydroxyphenacyl-Coenzym A ist aufgrund seiner spezifischen Hydroxyl- und Phenacyl-Funktionsgruppen einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen. Im Vergleich zu 4-Hydroxybenzoyl-Coenzym A hat es eine zusätzliche Phenacylgruppe, die seine Interaktion mit bestimmten Enzymen verstärkt. Ebenso unterscheidet es sich von 4-Hydroxyphenethyl-Coenzym A durch das Vorhandensein einer Carbonylgruppe, die seine Reaktivität bei Oxidations- und Reduktionsreaktionen beeinflusst. Das Vorhandensein einer Hydroxylgruppe unterscheidet es von 4-Chlorobenzoyl-Coenzym A, das stattdessen ein Chloratom enthält .

Wirkmechanismus

The mechanism of action of 4-Hydroxyphenacyl Coenzyme A involves its interaction with specific enzymes and molecular targets. It acts as a substrate for enzymes such as 4-hydroxybenzoyl-CoA thioesterase, which catalyzes the hydrolysis of the thioester bond. This reaction releases 4-hydroxybenzoate and coenzyme A, which can then participate in various metabolic pathways. The compound’s effects are mediated through its ability to form thioester bonds with acyl groups, facilitating their transfer and transformation in biochemical processes .

Vergleich Mit ähnlichen Verbindungen

- 4-Hydroxybenzoyl Coenzyme A

- 4-Hydroxyphenethyl Coenzyme A

- 4-Chlorobenzoyl Coenzyme A

Comparison: 4-Hydroxyphenacyl Coenzyme A is unique due to its specific hydroxyl and phenacyl functional groups, which confer distinct chemical reactivity and biological activity. Compared to 4-hydroxybenzoyl coenzyme A, it has an additional phenacyl group that enhances its interaction with certain enzymes. Similarly, it differs from 4-hydroxyphenethyl coenzyme A by the presence of a carbonyl group, which affects its reactivity in oxidation and reduction reactions. The presence of a hydroxyl group distinguishes it from 4-chlorobenzoyl coenzyme A, which contains a chlorine atom instead .

Eigenschaften

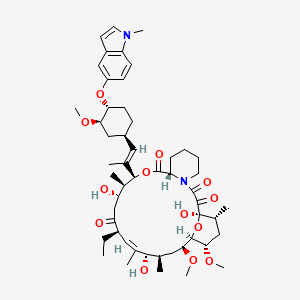

Molekularformel |

C29H42N7O18P3S |

|---|---|

Molekulargewicht |

901.7 g/mol |

IUPAC-Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-4-[[3-[2-[2-(4-hydroxyphenyl)-2-oxoethyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |

InChI |

InChI=1S/C29H42N7O18P3S/c1-29(2,24(41)27(42)32-8-7-20(39)31-9-10-58-12-18(38)16-3-5-17(37)6-4-16)13-51-57(48,49)54-56(46,47)50-11-19-23(53-55(43,44)45)22(40)28(52-19)36-15-35-21-25(30)33-14-34-26(21)36/h3-6,14-15,19,22-24,28,37,40-41H,7-13H2,1-2H3,(H,31,39)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t19-,22-,23-,24+,28-/m1/s1 |

InChI-Schlüssel |

ZQLMPRRTUJBILA-VXAHOBLNSA-N |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)C4=CC=C(C=C4)O)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)C4=CC=C(C=C4)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B10777139.png)

![[(2S,3R,4R,5R)-5-(6-chloro-7H-purin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10777146.png)

![[2,3-Dihydroxy-4-(phosphonooxymethyl)cyclopentyl] phosphono hydrogen phosphate](/img/structure/B10777150.png)

![Benzofuran-2-carboxylic acid {(S)-3-methyl-1-[3-oxo-1-(pyridin-2-ylsulfonyl)azepan-4-ylcarbamoyl]butyl}amide](/img/structure/B10777157.png)

![[(1R)-1-acetamido-2-(4-chlorophenyl)ethyl]-[(2S)-2-amino-3-hydroxy-3-oxo-propoxy]-dihydroxy-boron](/img/structure/B10777186.png)

![(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-[(2R)-1-hydroxy-3-(4-nitrophenoxy)propan-2-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777197.png)

![(2S)-2-[(2,4-Dichloro-benzoyl)-(3-trifluoromethyl-benzyl)-amino]-3-phenyl-propionic acid](/img/structure/B10777203.png)